molecular formula C9H9FO2S B1445229 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid CAS No. 1342751-84-1

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid

Cat. No.: B1445229
CAS No.: 1342751-84-1
M. Wt: 200.23 g/mol
InChI Key: OFQRPVIMNPPWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C9H9FO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylsulfanyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of fluorinating agents and methylsulfanyl reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(methylsulfanyl)benzoic acid: Similar structure but lacks the methyl group on the sulfanyl moiety.

    3-Fluoro-4-(methylsulfanyl)benzoic acid: Fluorine and methylsulfanyl groups are positioned differently on the benzene ring.

    4-Fluoro-3-(methylthio)benzoic acid: Similar structure but with a different sulfur-containing group.

Uniqueness

The presence of both electron-withdrawing (fluorine) and electron-donating (methylsulfanyl) groups can lead to unique chemical properties and reactivity patterns .

Properties

IUPAC Name

4-fluoro-3-(methylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRPVIMNPPWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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